3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, a scaffold known for its diverse pharmacological activities, including kinase inhibition and anticancer properties. Its structure features a 4-oxo-thieno[3,2-d]pyrimidine core substituted at position 2 with a diethylamino group and at position 3 with a propanamide chain linked to a 4-fluorobenzyl moiety. The diethylamino group enhances solubility and may modulate electronic properties, while the 4-fluorophenylmethyl substituent contributes to lipophilicity and metabolic stability, common strategies in drug design.
Properties
IUPAC Name |
3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-3-24(4-2)20-23-16-10-12-28-18(16)19(27)25(20)11-9-17(26)22-13-14-5-7-15(21)8-6-14/h5-8,10,12H,3-4,9,11,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGOEWSYIYCOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCC3=CC=C(C=C3)F)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. A study focused on the development of bifunctional inhibitors targeting PI3Kδ and BET (bromodomain and extra-terminal) proteins demonstrated that compounds similar to 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide can effectively inhibit cancer cell proliferation in models of aggressive diffuse large B-cell lymphoma (DLBCL). The identified compound showed an inhibitory concentration (IC50) of 112 ± 8 nM against PI3Kδ and 19 ± 1 nM against BRD4-BD1, with promising antiproliferative effects in DLBCL cells .
Antiviral Activity
Thienopyrimidine derivatives have also been investigated for their antiviral properties. They have shown potential as inhibitors against various viruses, including hepatitis C virus (HCV). The mechanism often involves the inhibition of viral replication through interference with specific viral enzymes or cellular pathways critical for viral life cycles .
Case Study 1: DLBCL Treatment
In a recent study, a thienopyrimidine derivative was evaluated in vivo using a xenograft model of DLBCL. The compound exhibited strong antitumor activity while maintaining a favorable pharmacokinetic profile. This suggests that compounds with similar structures could be developed into effective treatments for hematological malignancies .
Case Study 2: Antiviral Screening
Another investigation involved screening a library of thienopyrimidine derivatives against HCV. Several compounds demonstrated significant antiviral activity by inhibiting HCV replication in vitro. These findings support further exploration into the development of thienopyrimidine-based therapies for viral infections .
Mechanism of Action
The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related thieno[3,2-d]pyrimidine derivatives (Table 1). Key differences include substituent groups, chain length, and electronic effects, which influence bioactivity and physicochemical properties.
Table 1: Structural Comparison of Thieno[3,2-d]Pyrimidine Derivatives
Key Observations:
Substituent Effects: The diethylamino group in the target compound contrasts with the sulfanyl () or aryl () groups in analogs. The propanamide chain (3 carbons) vs. acetamide (2 carbons, ) offers greater conformational flexibility, possibly improving binding interactions.
Biological Relevance :
- Fluorine substituents (e.g., 4-fluorophenyl in the target compound and ) are associated with improved metabolic stability and membrane penetration.
- The 4-oxo moiety is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets.
Synthetic Routes: The target compound’s diethylamino group may be introduced via nucleophilic substitution, akin to methods described for similar thieno[3,2-d]pyrimidines. and highlight carboxamide coupling strategies using EDC·HCl and HOBt, applicable to the propanamide side chain.
Pharmacological Potential
While specific activity data for the target compound are unavailable, analogs in and demonstrate medicinal chemistry applications, such as kinase inhibition. The 4-fluorobenzyl group may target hydrophobic pockets in enzymes, while the diethylamino group could interact with acidic residues.
Biological Activity
The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide is a synthetic organic molecule that belongs to the class of thienopyrimidines. This class is recognized for its diverse biological activities and potential therapeutic applications, particularly in oncology and antiviral therapies. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Thieno[3,2-d]pyrimidine core : Known for its role in various biological activities.
- Diethylamino group : Enhances solubility and bioavailability.
- (4-Fluorophenyl)methyl substituent : May influence binding affinity to biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN4O2S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1112417-97-6 |
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit significant biological activities:
-
Anticancer Activity :
- Thienopyrimidine derivatives have shown potential as inhibitors of various kinases involved in cancer progression. For instance, compounds with similar structures have demonstrated antiproliferative effects against multiple human tumor cell lines, including lung (A549), breast (MCF-7), and prostate (PC-3) cancers. In particular, IC50 values for some derivatives were reported as low as 0.33 μM against PC-3 cells .
-
Antiviral Activity :
- The thienopyrimidine class has also been explored for antiviral properties, particularly against the hepatitis C virus. Preliminary studies suggest that the compound may inhibit viral replication through interference with specific viral proteins or cellular pathways.
The mechanism of action for this compound likely involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
- Interference with DNA and RNA Synthesis : The structural features may allow for interactions with nucleic acids or enzymes involved in their synthesis.
Case Studies and Research Findings
- Antiproliferative Assays :
- Selectivity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
